6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one
CAS No.: 502649-06-1
Cat. No.: VC11786154
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502649-06-1 |
|---|---|
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14) |
| Standard InChI Key | ZQCZOMDZOZVLOQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(S1)N=C(NC2=O)C(C)C |
| Canonical SMILES | CCC1=CC2=C(S1)N=C(NC2=O)C(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture and Nomenclature
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one features a bicyclic framework comprising a thiophene ring fused to a pyrimidin-4-one moiety. The IUPAC name, 6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one, reflects the ethyl group at position 6 and the isopropyl group at position 2. The canonical SMILES representation and InChIKey provide unambiguous identifiers for its structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.31 g/mol | |
| CAS Registry Number | 502649-06-1 | |
| PubChem CID | 16824776 | |
| Topological Polar Surface Area | 76.4 Ų (calculated) |
The ethyl and isopropyl substituents enhance lipophilicity, as evidenced by a calculated logP value of 2.8, suggesting moderate membrane permeability . X-ray crystallography of analogous thienopyrimidines reveals planar ring systems with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Manufacturing
Regioselective Alkylation Strategies
The synthesis of 6-ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one typically begins with the cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea to form the pyrimidinone core . Subsequent alkylation at the 2-position employs isopropyl bromide under inert conditions. A representative protocol involves:
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Core Formation: Reacting ethyl 2-amino-5-ethylthiophene-3-carboxylate with urea in refluxing ethanol, catalyzed by hydrochloric acid, to yield 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .
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N-Alkylation: Treating the intermediate with isopropyl bromide in dry DMF at room temperature, using potassium carbonate as a base, to introduce the isopropyl group .
The reaction achieves 85–90% yield after purification via silica gel chromatography, with regioselectivity confirmed by -NMR . Alternative routes using microwave-assisted synthesis reduce reaction times but require optimization to prevent decomposition .
Physicochemical and Analytical Profile
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (50 mg/mL). Thermal analysis via differential scanning calorimetry (DSC) indicates a melting point of 162–164°C, consistent with crystalline packing observed in related thienopyrimidines .
Spectroscopic Characterization
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-NMR (400 MHz, CDCl): Key signals include δ 1.28 (t, J = 7.2 Hz, 3H, CHCH), 1.42 (d, J = 6.8 Hz, 6H, (CH)CH), and 7.12 (s, 1H, thiophene H) .
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IR (ATR): Peaks at 1675 cm (C=O stretch) and 1540 cm (C=N pyrimidine) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 223.1 [M+H].
Biological Activities and Mechanisms
Antimicrobial Activity
Against Mycobacterium tuberculosis H37Rv, the compound exhibits moderate activity (MIC = 8 µg/mL), attributed to interference with cell wall biosynthesis . Structural comparisons with 6-ethyl-3-pentyl analogs (MIC = 2 µg/mL) indicate alkyl chain length modulates potency .
Computational and Quantum Chemical Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-31G(d) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The electrostatic potential map reveals electron-deficient regions at the pyrimidinone carbonyl, suggesting nucleophilic attack sites. Molecular dynamics simulations highlight stable binding to CDK4 over 50 ns, with RMSD < 2.0 Å .
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